molecular formula C19H23NO3 B031961 Oxyfedrine CAS No. 15687-41-9

Oxyfedrine

Numéro de catalogue: B031961
Numéro CAS: 15687-41-9
Poids moléculaire: 313.4 g/mol
Clé InChI: GDYUVHBMFVMBAF-LIRRHRJNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Oxyfedrine (C₁₉H₂₃NO₃·HCl), a β-adrenergic partial agonist, is a coronary vasodilator and positive inotropic agent primarily used to treat angina pectoris and myocardial ischemia . Structurally, it is a β-aminoketone derivative with a methoxy-propiophenone backbone, contributing to its lipophilic properties and prolonged receptor interactions . Its dual mechanism involves β-adrenoceptor stimulation and calcium transport modulation, enhancing myocardial oxygen supply while reducing workload . Clinical studies demonstrate its efficacy in improving exercise tolerance and reducing angina frequency, with a favorable side-effect profile compared to traditional nitrates and β-blockers .

Méthodes De Préparation

L’oxyfédrine peut être synthétisée par une réaction de condensation de Mannich. Cela implique la réaction de la phénylpropanolamine avec du formaldéhyde et du 3-acétylanisole. Les conditions de réaction incluent généralement l’utilisation d’un catalyseur acide et une température contrôlée pour assurer la formation de l’oxyfédrine .

Analyse Des Réactions Chimiques

L’oxyfédrine subit diverses réactions chimiques, notamment :

Applications de recherche scientifique

L’oxyfédrine a un large éventail d’applications de recherche scientifique :

Applications De Recherche Scientifique

Scientific Research Applications

Oxyfedrine's applications span various domains:

Cardiovascular Medicine

This compound is utilized in treating conditions related to coronary artery disease. Its mechanism involves stimulating β1-adrenoceptors, leading to:

  • Dilation of coronary vessels
  • Increased myocardial contractility .

Case Study: Effects on Myocardial Blood Flow
A study examined the effects of this compound on regional myocardial blood flow in patients with coronary artery disease. Results indicated significant improvements in blood flow metrics, highlighting its therapeutic potential .

Oncology

Recent research has identified this compound as a sensitizer for cancer cells to glutathione (GSH)-depleting agents. This is particularly relevant in targeting cancer cells resistant to traditional therapies. Key findings include:

  • This compound inhibits aldehyde dehydrogenase (ALDH) enzymes, enhancing the efficacy of xCT inhibitors like sulfasalazine .
  • The combination therapy using this compound and GSH-depleting agents showed promising results in inducing cell death in resistant cancer cells both in vitro and in vivo .

Table: Summary of this compound's Role in Cancer Therapy

PropertyDescription
MechanismInhibits ALDH, sensitizes cells to GSH depletion
Clinical RelevancePotential adjunct therapy for resistant cancers
Experimental FindingsInduces cytotoxic aldehyde accumulation, enhances efficacy of xCT-targeted therapies

Pharmacological Research

This compound serves as a reference compound in pharmacological studies due to its unique pharmacokinetic profile. It aids researchers in understanding adrenergic signaling pathways and their implications for drug development .

Biochemical Properties

This compound interacts with β-adrenoreceptors, leading to various biochemical effects:

  • Increased cAMP levels , promoting vasodilation.
  • Enhanced myocardial oxygen supply , improving overall cardiac function.

Mécanisme D'action

L’oxyfédrine exerce ses effets en agissant comme un agoniste des récepteurs β-adrénergiques. Il diminue la tonicité des vaisseaux coronaires, améliorant ainsi le métabolisme myocardique et permettant au cœur de mieux supporter l’hypoxie. Il exerce également des effets chronotropes positifs (augmentation de la fréquence cardiaque) et inotropes positifs (augmentation de la contraction du muscle cardiaque), qui sont essentiels pour prévenir l’angine de poitrine .

Comparaison Avec Des Composés Similaires

Pharmacological Mechanisms

Oxyfedrine vs. Isosorbide Dinitrate (Nitrates)

  • Mechanism: this compound: Partial β₁-adrenoceptor agonist with calcium antagonism . Isosorbide Dinitrate: Nitric oxide donor, causing venous/arterial dilation via cGMP .
  • This compound increased myocardial efficiency and oxygen delivery, while isosorbide dinitrate caused dose-limiting headaches (38% discontinuation rate) .
  • Side Effects :
    • This compound: Transient taste loss (reversible) .
    • Isosorbide Dinitrate: High incidence of headaches and hypotension .

This compound vs. Atenolol (β-Blockers)

  • Mechanism: this compound: β₁ partial agonist with vasodilatory calcium modulation . Atenolol: Selective β₁-antagonist, reducing heart rate and contractility .
  • Efficacy: Both reduced angina frequency similarly in a double-blind crossover study . this compound maintained the "double product" (systolic BP × heart rate) at peak exercise, whereas atenolol lowered it, suggesting divergent mechanisms .
  • Metabolic Impact: Atenolol reduces myocardial oxygen demand but may impair lipid metabolism. This compound enhances coronary flow without metabolic drawbacks .

Unique Cardioprotective Effects

This compound inhibits pathologic calcium accumulation in cardiomyocytes, a feature absent in classical β-agonists like isoprenaline. In hereditary cardiomyopathic hamsters, chronic this compound administration (30 mg/kg) prevented myocardial degeneration by normalizing calcium homeostasis . This calcium antagonism parallels verapamil but without negative inotropy .

Pharmacokinetic Profile

  • Bioavailability: Relative bioavailability of this compound tablets is 74–107% compared to oral solutions, with dose-dependent nonlinear kinetics . Metabolized to norephedrine (40–50% urinary excretion), which retains vasoactive properties .
  • Stability: Degrades by 15% in vitro (Krebs-Henseleit solution), forming norephedrine and 3-methoxyacrylophenone .

Research Findings and Clinical Implications

Key Clinical Trials

Parameter This compound Isosorbide Dinitrate Atenolol
Angina Reduction 65–70% No significant benefit 60–65%
ECG Improvement Significant ST-segment recovery None Moderate
Side Effects Taste loss (10%) Headaches (38%) Fatigue, bradycardia
Mechanism β₁ partial agonist + Ca²⁺ modulation NO donor β₁-antagonist

Activité Biologique

Oxyfedrine, a vasodilator and partial beta-agonist, has garnered attention for its diverse biological activities, particularly in the fields of cardiology and oncology. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, clinical applications, and potential therapeutic benefits.

This compound acts primarily as a vasodilator and has significant effects on myocardial blood flow. It stimulates cardiac beta-1 adrenoceptors, leading to the dilation of coronary vessels and enhanced myocardial contractility. This mechanism is crucial for its application in treating conditions like angina pectoris and coronary artery disease.

Key Mechanisms:

  • Vasodilation : this compound induces vasodilation by acting on beta-1 adrenoceptors, which results in increased coronary blood flow.
  • Aldehyde Dehydrogenase Inhibition : The compound exhibits a structural motif that allows it to covalently inhibit aldehyde dehydrogenase (ALDH) enzymes, which plays a role in detoxifying aldehydes in cells. This inhibition can sensitize cancer cells to certain therapies by promoting the accumulation of cytotoxic aldehydes like 4-hydroxynonenal .

1. Cardiovascular Effects

This compound has been studied for its effects on regional myocardial blood flow. A notable study involving patients with chronic stable angina demonstrated that intravenous administration of this compound significantly increased myocardial blood flow in both stenotic and non-stenotic regions:

ConditionBaseline Blood Flow (ml/g/min)Post-Oxyfedrine Blood Flow (ml/g/min)Percentage Increase
Stenotic Areas0.90 ± 0.151.20 ± 0.3125%
Non-Stenotic Areas1.08 ± 0.191.38 ± 0.4922%

These results indicate this compound's potential as an effective treatment for improving blood flow in patients with coronary artery disease .

2. Oncological Applications

Recent research has identified this compound as a sensitizer in cancer therapy, particularly in combination with agents that deplete glutathione (GSH). By inhibiting ALDH, this compound enhances the efficacy of xCT inhibitors like sulfasalazine (SSZ), which are used to induce ferroptosis—a form of cell death linked to oxidative stress.

  • Case Study : In vitro and in vivo studies have shown that combining this compound with SSZ leads to increased cytotoxicity in SSZ-resistant cancer cells by promoting the accumulation of harmful aldehydes .

Pharmacokinetics

This compound's pharmacokinetic profile suggests it has a rapid onset of action with a relatively short half-life, making it suitable for acute interventions in cardiovascular settings.

Efficacy Studies

Several studies have evaluated this compound's efficacy across different patient populations:

  • In patients with coronary artery disease, this compound was associated with significant improvements in myocardial perfusion.
  • In cancer models, this compound's ability to enhance the effects of GSH-depleting agents indicates its potential role in overcoming resistance to standard therapies.

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying Oxyfedrine's vasodilatory effects?

Methodological Approach: Use isolated smooth muscle preparations (e.g., portal vein) to measure contractile responses under varying this compound concentrations (0–80 μg/ml). Dose-response curves can identify biphasic effects: initial vasodilation (0–32 μg/ml), plateau (32–80 μg/ml), and subsequent decline . For in vivo hemodynamic studies, anesthetized animal models (e.g., cats, pigs) allow measurement of cardiac output, blood pressure, and regional myocardial blood flow via flow probes or microsphere techniques .

Q. How is this compound's β-adrenergic partial agonism characterized in vitro?

Methodological Approach: Conduct competitive binding assays using cardiac tissue homogenates to compare this compound’s affinity for β-adrenoceptors against full agonists (e.g., isoprenaline) and antagonists (e.g., propranolol). Measure cAMP production or contractility in isolated atria to quantify intrinsic activity (e.g., 30–50% efficacy relative to isoprenaline) . Parallel studies in reserpine-treated animals can distinguish direct receptor activation from indirect catecholamine release .

Q. What standardized protocols exist for assessing this compound's acute hemodynamic effects?

Methodological Approach: In anesthetized animals, administer intravenous this compound (0.15–0.3 mg/kg) and monitor:

  • Left ventricular dP/dtmax (contractility index via pressure catheter).
  • End-systolic wall thickness (echocardiography or sonomicrometry).
  • Regional blood flow (radioactive microspheres or Doppler flowmetry) . Compare results to baseline and post-ischemia conditions to quantify coronary vasodilation efficacy.

Advanced Research Questions

Q. How do chronic this compound administration and metabolite accumulation influence β-adrenoceptor signaling?

Methodological Approach: Treat rabbits/guinea pigs with daily intraperitoneal this compound (15–40 mg/kg) for 4–6 weeks. Assess:

  • Receptor desensitization : Radioligand binding assays to measure β-adrenoceptor density .
  • Metabolite activity : HPLC-MS to quantify norephedrine levels and test its pressor effects in vivo .
  • Functional antagonism : Shift in isoprenaline dose-response curves (e.g., 5–20x rightward shift in chronotropic responses) .

Q. What explains contradictory reports on this compound's cardioprotective vs. pro-arrhythmic effects?

Methodological Approach:

  • Calcium antagonism : In hereditary cardiomyopathic hamsters, measure myocardial calcium accumulation via atomic absorption spectroscopy after chronic this compound (30 mg/kg twice daily). Compare to untreated controls .
  • Electrophysiological profiling : Intracellular microelectrode recordings in isolated hearts to quantify action potential duration (APD90) and maximum depolarization rate (Vmax). Prolonged this compound treatment reduces Vmax by 15–20%, mimicking Class I antiarrhythmic effects .

Q. How does this compound modulate blood flow distribution in ischemic myocardium?

Methodological Approach: Induce controlled coronary stenosis in pigs (40% flow reduction in LAD artery). Administer this compound and quantify:

  • Endo/epicardial flow ratio : Radioactive microspheres show improvement from 0.65 ± 0.13 to 0.96 ± 0.03 .
  • Wall motion dynamics : Sonomicrometry to measure systolic thickening velocity (improvement from 0% to 40% of baseline) . Pair with metabolic studies (lactate/pyruvate ratios) to confirm reduced ischemia severity.

Q. What experimental designs resolve this compound's dual role as a β-agonist and calcium antagonist?

Methodological Approach:

  • Receptor specificity : Use β12-knockout models or selective blockers (e.g., CGP 20712A for β1) to isolate this compound’s non-receptor-mediated effects .
  • Calcium flux assays : In cardiomyocytes, measure L-type calcium current (ICa,L) inhibition via patch-clamp electrophysiology. Compare to verapamil (IC50 ratios) .

Q. Data Contradiction Analysis

Q. Why do some studies report elevated arterial pressure with chronic this compound despite its vasodilatory properties?

Resolution Strategy:

  • Metabolite analysis : Norephedrine (a metabolite) increases systemic vascular resistance via α-adrenergic activation. Quantify plasma levels and correlate with hemodynamic changes .
  • Temporal dynamics : Acute vs. chronic dosing in cats shows initial vasodilation (↓ diastolic pressure) followed by sustained hypertension (↑ systolic pressure by 10–15%) due to receptor desensitization .

Q. How can in vitro β-agonism and in vivo anti-anginal efficacy coexist?

Resolution Strategy:

  • Partial agonism : In angina models, this compound’s low intrinsic activity prevents excessive cardiac stimulation while maintaining coronary dilation. Compare infarct size reduction (30–40%) in treated vs. untreated ischemic models .
  • Benchmarking : Contrast this compound’s hemodynamic profile (stable cardiac output) against full agonists (e.g., dobutamine), which increase myocardial oxygen demand .

Q. Methodological Best Practices

  • Dose standardization : Use species-specific allometric scaling (e.g., 15 mg/kg in rabbits ≈ 1.2 mg/kg in humans) .
  • Blinding : Implement double-blind protocols for chronic studies to mitigate bias in ECG/heart weight analyses .
  • Data normalization : Express cardiac parameters as % body weight or baseline values to control for growth rate variations .

Propriétés

IUPAC Name

3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-14(19(22)15-7-4-3-5-8-15)20-12-11-18(21)16-9-6-10-17(13-16)23-2/h3-10,13-14,19-20,22H,11-12H2,1-2H3/t14-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYUVHBMFVMBAF-LIRRHRJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023408
Record name Oxyfedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15687-41-9, 21071-51-2
Record name (-)-Oxyfedrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15687-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxyfedrine [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propiophenone, 3-((beta-hydroxy-alpha-methylphenethyl)amino)-3'-methoxy-, stereoisomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021071512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxyfedrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13398
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oxyfedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXYFEDRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWL616XF1K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Oxyfedrine
Reactant of Route 2
Reactant of Route 2
Oxyfedrine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Oxyfedrine
Reactant of Route 4
Reactant of Route 4
Oxyfedrine
Reactant of Route 5
Oxyfedrine
Reactant of Route 6
Reactant of Route 6
Oxyfedrine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.